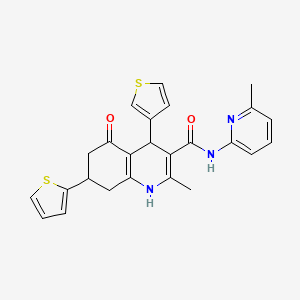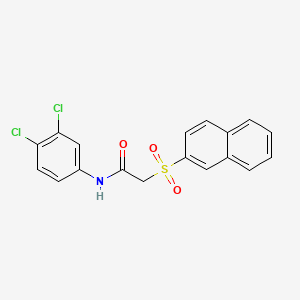![molecular formula C15H20ClNO3 B4173728 4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine](/img/structure/B4173728.png)
4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine
Descripción general
Descripción
4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine, also known as CDPM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of morpholine derivatives and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine is not fully understood. However, it has been shown to inhibit the activity of ion channels, which are important for the regulation of cell signaling and membrane potential. 4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine has also been shown to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, which is an important component of fungal cell membranes.
Biochemical and Physiological Effects
4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of ion channels, which can lead to changes in cell signaling and membrane potential. 4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine has also been shown to inhibit the biosynthesis of ergosterol, which can lead to changes in fungal cell membrane composition. Furthermore, 4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine has been shown to have antitumor properties, which may be due to its ability to inhibit cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Furthermore, 4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine has been shown to have a wide range of biochemical and physiological effects, which makes it a versatile tool for scientific research. However, there are also some limitations to the use of 4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine in lab experiments. For example, 4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine. One area of research is the development of more potent and selective 4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine analogs. Another area of research is the study of the structure and function of ion channels, which may lead to the development of new drugs for the treatment of ion channel-related diseases. Furthermore, 4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine may have potential as a therapeutic agent for the treatment of cancer and fungal infections. Overall, 4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine is a promising compound for use in scientific research and has the potential to lead to the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine has been extensively studied for its potential use in scientific research. It has been shown to have antibacterial, antifungal, and antitumor properties. 4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]morpholine has been used as a tool in the study of the structure and function of ion channels.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-10-8-13(9-11(2)14(10)16)20-12(3)15(18)17-4-6-19-7-5-17/h8-9,12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDBIIYNADPYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4173649.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B4173655.png)
![N-(tert-butyl)-2-[2-chloro-6-ethoxy-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B4173667.png)
![1-{N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4173669.png)
![N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide](/img/structure/B4173671.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)benzenesulfonamide](/img/structure/B4173673.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4173682.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]alaninamide](/img/structure/B4173689.png)
![N-cyclohexyl-2-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide](/img/structure/B4173695.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B4173724.png)
![N-(3-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4173727.png)
![N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea](/img/structure/B4173740.png)
